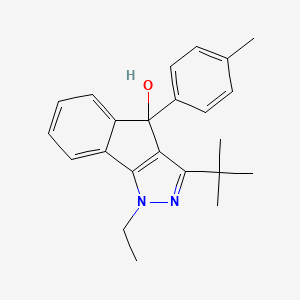
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the class of pyrazoline derivatives Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities
準備方法
The synthesis of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the indeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazoline ring: This is achieved by reacting the indeno compound with hydrazine derivatives under controlled conditions.
Substitution reactions: The final compound is obtained by introducing the tert-butyl, ethyl, and methylphenyl groups through substitution reactions using suitable reagents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: The compound exhibits pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
類似化合物との比較
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol can be compared with other pyrazoline derivatives, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also exhibits biological activities but differs in its substituents and specific applications.
3,5-diphenyl-4,5-dihydro-1H-pyrazole: Known for its anti-inflammatory and analgesic properties, this compound has a simpler structure compared to this compound.
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole: This compound is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
56767-29-4 |
|---|---|
分子式 |
C23H26N2O |
分子量 |
346.5 g/mol |
IUPAC名 |
3-tert-butyl-1-ethyl-4-(4-methylphenyl)indeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C23H26N2O/c1-6-25-20-17-9-7-8-10-18(17)23(26,16-13-11-15(2)12-14-16)19(20)21(24-25)22(3,4)5/h7-14,26H,6H2,1-5H3 |
InChIキー |
BWHNMHJACGPENC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=C(C=C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
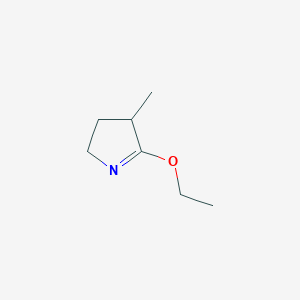
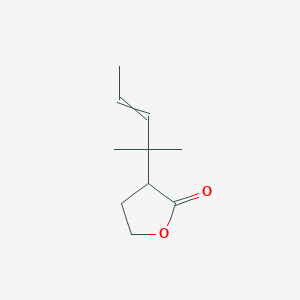

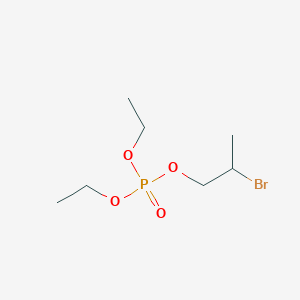
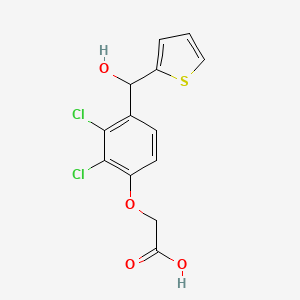

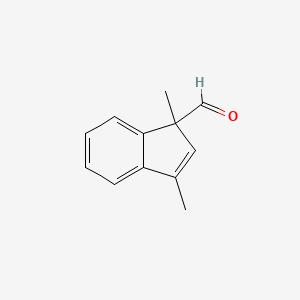
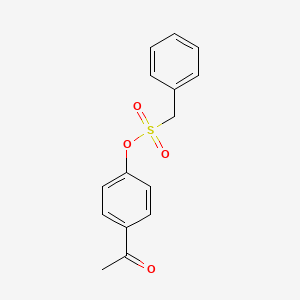

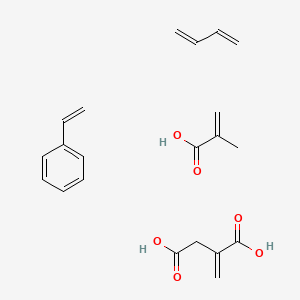
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

